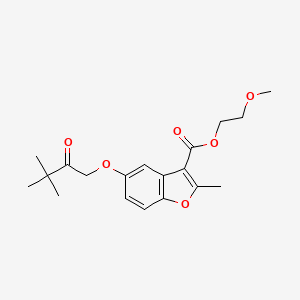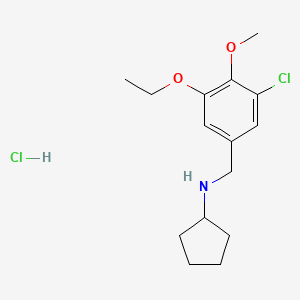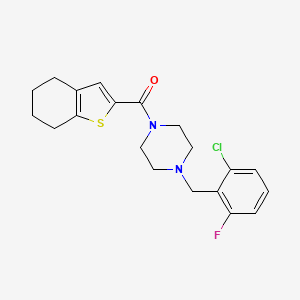![molecular formula C12H13BrN2O4S4 B4838614 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4838614.png)
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine
Übersicht
Beschreibung
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine, also known as BTP, is a chemical compound that has been widely studied for its potential use in scientific research. BTP is a piperazine derivative that has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, neuroscience, and biochemistry.
Wirkmechanismus
The mechanism of action of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine involves its binding to specific ion channels and receptors. 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has been found to bind to the TRPM8 channel at a site that is distinct from the binding site of menthol, a natural TRPM8 agonist. This binding leads to the inhibition of TRPM8 channel activity, which results in the suppression of cold and pain sensation. Similarly, 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has been found to bind to the 5-HT2A serotonin receptor at a site that is distinct from the binding site of serotonin. This binding leads to the inhibition of 5-HT2A receptor activity, which results in the modulation of various physiological processes.
Biochemical and Physiological Effects
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has been found to have various biochemical and physiological effects. In addition to its inhibition of TRPM8 and 5-HT2A receptor activity, 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has also been found to inhibit the activity of the TRPV1 and TRPA1 ion channels, which are involved in pain sensation and inflammation. 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has also been found to inhibit the activity of the P2X3 receptor, which is involved in pain sensation. Additionally, 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has been found to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine in lab experiments is its potency and specificity. 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has been found to be a potent inhibitor of various ion channels and receptors, making it a valuable tool for studying their function. Additionally, 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has been found to be relatively specific in its binding to these targets, minimizing off-target effects. However, one limitation of using 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine is its potential toxicity. While 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has been found to be relatively safe in vitro, its toxicity in vivo has not been extensively studied.
Zukünftige Richtungen
There are several future directions for research involving 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine. One potential area of study is the development of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine analogs with improved potency and selectivity. Another potential area of study is the investigation of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine's effects on other ion channels and receptors. Additionally, 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine could be used as a tool for studying the role of TRPM8 and 5-HT2A receptors in various physiological processes, such as pain sensation and cognition. Finally, the potential toxicity of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine in vivo could be further investigated to determine its safety for use in animal models.
Wissenschaftliche Forschungsanwendungen
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has been used extensively in scientific research due to its ability to modulate the activity of various ion channels and receptors. Specifically, 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has been found to be a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in thermoregulation and pain sensation. 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has also been shown to be an antagonist of the 5-HT2A serotonin receptor, which is involved in various physiological processes such as mood regulation and cognition.
Eigenschaften
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-thiophen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O4S4/c13-10-3-4-12(21-10)23(18,19)15-7-5-14(6-8-15)22(16,17)11-2-1-9-20-11/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYWFKXLJDXREO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide](/img/structure/B4838535.png)
![2-[(5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide](/img/structure/B4838542.png)
![3-(1,3-benzodioxol-5-yl)-5-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B4838549.png)
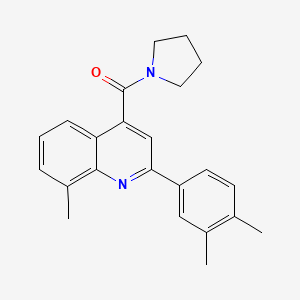


![3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4838572.png)
![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,3-dimethyl-7-nitroquinazolin-4(3H)-one](/img/structure/B4838588.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4838602.png)
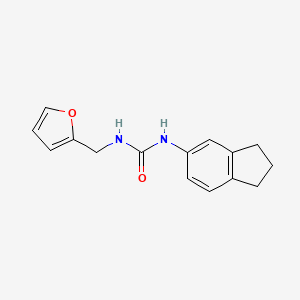
![6-chloro-4-[(3-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4838612.png)
